DBCO-PEG4-VC-PAB-DMEA-PNU-159682

ADC payload potency anthracycline cytotoxin non-Hodgkin lymphoma

DBCO-PEG4-VC-PAB-DMEA-PNU-159682 (CAS 2259318-56-2, MW 1695.81 Da) is a pre-assembled antibody-drug conjugate (ADC) drug-linker construct belonging to the anthracycline-based payload class. It integrates four functional modules: a dibenzocyclooctyne (DBCO) group permitting copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-modified antibodies ; a tetraethylene glycol (PEG4) spacer modulating hydrophilicity and aggregation propensity ; a valine-citrulline-p-aminobenzyl alcohol (VC-PAB) linker cleavable by lysosomal cathepsin B; and a DMEA-PNU-159682 warhead, wherein the N,N-dimethylethylenediamine (DMEA) self-immolative spacer is conjugated to PNU-159682—a >3,000-fold more cytotoxic metabolite of nemorubicin compared to its parent anthracycline.

Molecular Formula C86H106N10O26
Molecular Weight 1695.8 g/mol
Cat. No. B15607452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-PEG4-VC-PAB-DMEA-PNU-159682
Molecular FormulaC86H106N10O26
Molecular Weight1695.8 g/mol
Structural Identifiers
InChIInChI=1S/C86H106N10O26/c1-50(2)73(92-66(99)29-36-114-39-41-116-43-42-115-40-38-113-35-28-65(98)88-31-27-67(100)96-47-55-16-9-8-14-53(55)23-24-54-15-10-11-19-60(54)96)80(106)91-59(18-13-30-89-83(87)107)79(105)90-56-25-21-52(22-26-56)48-118-84(108)93(4)32-33-94(5)85(109)119-49-64(97)86(110)45-58-70(77(104)72-71(75(58)102)74(101)57-17-12-20-62(111-6)69(57)76(72)103)63(46-86)121-68-44-61-78(51(3)120-68)122-81-82(112-7)117-37-34-95(61)81/h8-12,14-17,19-22,25-26,50-51,59,61,63,68,73,78,81-82,102,104,110H,13,18,27-49H2,1-7H3,(H,88,98)(H,90,105)(H,91,106)(H,92,99)(H3,87,89,107)/t51-,59-,61-,63-,68-,73-,78+,81+,82-,86-/m0/s1
InChIKeyMCDUSHLYGKRCLV-LSKFORQBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

DBCO-PEG4-VC-PAB-DMEA-PNU-159682: A Click-Chemistry-Ready Anthracycline ADC Drug-Linker Conjugate for Site-Specific Bioconjugation


DBCO-PEG4-VC-PAB-DMEA-PNU-159682 (CAS 2259318-56-2, MW 1695.81 Da) is a pre-assembled antibody-drug conjugate (ADC) drug-linker construct belonging to the anthracycline-based payload class. It integrates four functional modules: a dibenzocyclooctyne (DBCO) group permitting copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-modified antibodies ; a tetraethylene glycol (PEG4) spacer modulating hydrophilicity and aggregation propensity ; a valine-citrulline-p-aminobenzyl alcohol (VC-PAB) linker cleavable by lysosomal cathepsin B; and a DMEA-PNU-159682 warhead, wherein the N,N-dimethylethylenediamine (DMEA) self-immolative spacer is conjugated to PNU-159682—a >3,000-fold more cytotoxic metabolite of nemorubicin compared to its parent anthracycline [1]. The compound is supplied as a research-use-only reagent for synthesizing homogeneous, site-specifically conjugated ADCs via bioorthogonal click chemistry, circumventing the heterogeneity and serum instability liabilities of traditional maleimide-based conjugation [2].

Why DBCO-PEG4-VC-PAB-DMEA-PNU-159682 Cannot Be Interchanged with Maleimide- or MMAE-Based ADC Linker-Payloads


This compound is not a single-point substitution candidate. The DBCO group dictates the conjugation chemistry (SPAAC), the PEG4 spacer governs hydrodynamic radius and aggregation behavior, the VC-PAB-DMEA linker determines intracellular release kinetics and serum stability, and the PNU-159682 payload defines both potency magnitude and resistance profile. Replacing DBCO with maleimide (e.g., Mal-PEG4-VC-PAB-DMEA-PNU-159682) introduces susceptibility to retro-Michael thiol exchange with serum albumin, causing premature payload loss in circulation [1]. Substituting the PNU-159682 warhead with MMAE (e.g., DBCO-PEG4-VC-PAB-MMAE) forfeits the P-gp evasion property unique to this anthracycline [2] and reduces potency by 2- to 20-fold on NHL cell lines [3]. Removing the PEG4 spacer (e.g., Mal-VC-PAB-DMEA-PNU-159682) elevates hydrophobicity-driven aggregation at drug-to-antibody ratios (DAR) above 2 . Each module is pharmacologically coupled; independent substitution breaks the integrated design.

Quantitative Differentiation Evidence for DBCO-PEG4-VC-PAB-DMEA-PNU-159682 Against Closest Analogs


PNU-159682 Payload Delivers 2- to 20-Fold Greater Cytotoxicity Than MMAE on Non-Hodgkin Lymphoma Cell Lines

In a direct head-to-head cell viability assay comparing free PNU-159682 with free MMAE across four NHL cell lines, PNU-159682 was 2.0- to 21.6-fold more potent. On Granta-519 cells, PNU-159682 achieved an IC50 of 0.020 nM versus 0.25 nM for MMAE (12.5-fold difference); on SuDHL4.Luc, the differential widened to 21.6-fold (0.055 nM vs 1.19 nM) . This potency advantage is embedded in DBCO-PEG4-VC-PAB-DMEA-PNU-159682 and is absent from DBCO-PEG4-VC-PAB-MMAE, which uses the less potent tubulin inhibitor. In the ADC context, anti-CD22-NMS249 (PNU-159682 conjugated via MC-vc-PAB) was 2- to 20-fold more potent than pinatuzumab vedotin (anti-CD22-MC-vc-PAB-MMAE) on the same NHL cell panel [1].

ADC payload potency anthracycline cytotoxin non-Hodgkin lymphoma

PNU-159682 Is Not a Substrate for P-gp (ABCB1), Conferring Efficacy in MMAE-Resistant Tumors

MMAE and several other common ADC payloads (DM4, PBDs) are substrates of the ATP-binding cassette transporter P-gp (ABCB1/MDR1), enabling efflux-mediated resistance. PNU-159682 and its parent nemorubicin are poorly transported by both ABCB1 and ABCG2 [1]. In vivo, anti-CD22-NMS249 (PNU-159682 ADC) was at least as effective as anti-CD22-vc-MMAE in parental xenograft models and, critically, maintained full efficacy in xenograft tumors that had acquired resistance to MMAE-based ADCs through P-gp overexpression [2]. In contrast, DBCO-PEG4-VC-PAB-MMAE or Mal-PEG4-VC-PAB-DMEA-PNU-159682-based ADCs inherit the MMAE susceptibility or maleimide instability, respectively, without the P-gp evasion benefit that the PNU-159682 payload uniquely provides.

drug efflux resistance P-glycoprotein ADC resistance

DBCO-SPAAC Conjugation Achieves Higher Homogeneity (DAR 2.0) at Lower Molar Excess Than Thiol-Maleimide (DAR 1.8)

In a chemo-enzymatic conjugation study using microbial transglutaminase, the SPAAC approach (DBCO-azide) required only a 2.5 molar excess of toxin to yield homogeneous ADCs with a DAR of 2.0, whereas the parallel thiol-maleimide approach yielded a DAR of only 1.8 under identical conditions [1]. Furthermore, the maleimide-thioether bond is susceptible to retro-Michael addition with cysteine-34 of human serum albumin, resulting in approximately 75% payload transfer loss in serum [2]. SPAAC-derived triazole linkages are not subject to this exchange chemistry. The DBCO-PEG4-VC-PAB-DMEA-PNU-159682 construct is designed exclusively for SPAAC, while the analog Mal-PEG4-VC-PAB-DMEA-PNU-159682 relies on maleimide chemistry and is therefore subject to both lower conjugation homogeneity and serum de-drugging.

site-specific conjugation antibody-drug conjugate homogeneity SPAAC click chemistry

PEG4 Spacer Enables Higher DAR with Reduced Aggregation Relative to Non-PEGylated VC-PAB-DMEA-PNU-159682 Linkers

The incorporation of a discrete PEG4 spacer between the DBCO group and the VC-PAB cleavable linker modulates the physicochemical properties of the final ADC by balancing payload hydrophobicity, improving aqueous solubility, and reducing aggregation propensity at elevated DAR . Published research demonstrates that PEG-containing linker structures enable homogeneous high-DAR ADCs (DAR 4-8) without the increased in vivo clearance rates that plague non-PEGylated hydrophobic linker-payloads [1]. The comparator Mal-VC-PAB-DMEA-PNU-159682 (CAS 1178887-17-6), which lacks the PEG4 spacer, has a lower molecular weight (1354.41 Da vs 1695.81 Da) and lacks the hydrophilicity-modulating PEG segment, making it more prone to aggregation-driven clearance when conjugated at DAR ≥4 .

PEG spacer ADC aggregation drug-to-antibody ratio

Supplier Purity Ranges from 81% to 99.03%: Vendor Selection Directly Impacts Conjugation Stoichiometry Accuracy

Commercial purity of DBCO-PEG4-VC-PAB-DMEA-PNU-159682 varies substantially across suppliers. MedChemExpress reports 99.03% purity (Cat. HY-126691) , while Bidepharm supplies the compound at 81% standard purity , Aladdin Scientific at ≥84% , and Alfa Chemistry at 84%+ . A purity differential of 15-18 percentage points between vendors directly impacts the accuracy of molar calculations for SPAAC conjugation: using 81%-purity material at a nominal 2.5× molar excess of toxin may deliver only ~2.0× effective reactive species, potentially reducing conjugation efficiency and DAR consistency.

vendor purity comparison ADC reagent quality conjugation stoichiometry

Optimal Application Scenarios for DBCO-PEG4-VC-PAB-DMEA-PNU-159682 Based on Quantitative Differentiation Evidence


Site-Specific ADC Generation via Azide-Modified Antibodies Using Copper-Free SPAAC

This compound is purpose-built for conjugation to antibodies bearing site-specifically incorporated azide groups (e.g., para-azidomethyl-L-phenylalanine via amber suppression, or enzymatically installed azide handles). The DBCO moiety enables catalyst-free SPAAC under physiological conditions, yielding homogeneous ADCs with a defined DAR of 2-4 depending on the number of engineered azide sites. Compared to maleimide-based linkers, the triazole linkage formed by SPAAC is inert to retro-Michael exchange with serum albumin, addressing the ~75% payload transfer loss documented for maleimide conjugates [1]. The PEG4 spacer further mitigates aggregation, enabling progression to DAR 4 without the hydrophobicity-driven clearance observed with non-PEGylated linkers [2].

ADC Programs Targeting Hematologic Malignancies with Known or Anticipated MDR1/P-gp-Mediated Resistance

In non-Hodgkin lymphoma and other B-cell malignancies where P-gp overexpression drives resistance to auristatin-based ADCs (pinatuzumab vedotin, polatuzumab vedotin), the PNU-159682 payload provides a mechanistically distinct advantage because it is poorly transported by ABCB1 and ABCG2 [3]. Preclinical proof-of-concept with anti-CD22-NMS249 demonstrated that PNU-159682-based ADCs maintain full in vivo efficacy in MMAE-resistant xenograft models [4]. Procuring this DBCO-PEG4-VC-PAB-DMEA-PNU-159682 construct enables ADC developers to build P-gp-evasive conjugates without sacrificing the 2- to 20-fold potency advantage over MMAE on NHL cell lines .

High-DAR ADC Development (DAR ≥4) Requiring Controlled Hydrophilicity to Avoid Aggregation-Mediated Clearance

The PEG4 spacer is not merely a passive extension but an active modulator of the conjugate's hydrodynamic radius and surface hydrophilicity. Published evidence demonstrates that PEG-containing linker architectures support homogeneous DAR 8 ADCs without the accelerated in vivo clearance that limits non-PEGylated counterparts [2]. This is particularly relevant for PNU-159682, whose anthracycline core is inherently hydrophobic. The PEG4 segment in DBCO-PEG4-VC-PAB-DMEA-PNU-159682 enables DAR 3-4 conjugations (200 nmol of drug-linker per 5 mg antibody) without precipitation or aggregation during bioconjugation, a common failure mode with the shorter, non-PEGylated Mal-VC-PAB-DMEA-PNU-159682 analog .

Preclinical ADC Proof-of-Concept Studies for Tumor Targets with Low Antigen Copy Number

PNU-159682 inhibits a panel of human tumor cell lines with IC70 values in the range of 0.07-0.58 nM [5]—potency that far exceeds that of doxorubicin (6,420- to 2,100-fold less potent) and exceeds MMAE on NHL cells by 2- to 21.6-fold . This extreme potency makes PNU-159682-based ADCs suitable for tumor targets with low surface antigen density, where the number of internalized ADC molecules per cell limits the achievable intracellular drug concentration. Homogeneous, site-specific ADCs generated from this drug-linker conjugate have been shown to exceed the potency of trastuzumab emtansine (Kadcyla) and brentuximab vedotin (Adcetris) while activating antitumor immune responses in immunocompetent models [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for DBCO-PEG4-VC-PAB-DMEA-PNU-159682

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.